2,4-Difluorophenylhydrazine hydrochloride (CAS 51523-79-6) is a highly stable, crystalline building block utilized primarily in the synthesis of fluorinated nitrogen heterocycles, including pyrazoles, indoles, and hydrazones. Formulated as a hydrochloride salt to prevent the rapid auto-oxidation and degradation typical of free-base hydrazines, this compound ensures strict stoichiometric control and extended shelf life for industrial and laboratory procurement . The 2,4-difluoro substitution pattern imparts strong electron-withdrawing characteristics and enhanced lipophilicity, making it a critical precursor for active pharmaceutical ingredients (APIs) targeting metabolic stability and specific receptor affinities, such as cannabinoid (CB1) ligands and antifungal agents[1].
Pyrazole, indole, and pyridazine ring construction via condensation and cyclization
Hydrochloride salt for defined purity specification and improved handling vs free base
2,4-Difluoro substitution pattern for distinct electronic activation in N-arylation steps
Substituting 2,4-difluorophenylhydrazine hydrochloride with its free base or unsubstituted phenylhydrazine analogs compromises both process reliability and final product efficacy. The free base is highly susceptible to atmospheric oxidation, leading to batch-to-batch inconsistencies, darkened crude mixtures, and depressed yields in condensation reactions, making it unviable for long-term procurement . Furthermore, substituting with unsubstituted or mono-fluorinated phenylhydrazines fundamentally alters the electronic and steric profile of the resulting heterocycles. In medicinal chemistry applications, the specific 2,4-difluoro arrangement is non-interchangeable; removing even one fluorine atom can drastically reduce target binding affinity and metabolic resistance, rendering the synthesized API ineffective for its intended biological target[1].
Mono-fluoro or unsubstituted analogs may shift electronic profile and alter nucleophilic reactivity in condensation steps
Free base may differ in purity specification, melting point, and handling stability; stoichiometric accuracy may require verification
4-Fluoro analog yields distinct distal/proximal N-acylation ratios; regiochemical outcomes may not transfer directly
Phenylhydrazines are notoriously unstable in their free base form, rapidly degrading and darkening upon exposure to air and light. The hydrochloride salt formulation of 2,4-difluorophenylhydrazine extends the shelf life significantly under standard ambient storage conditions, maintaining >97.0% purity . This stabilization is critical for procurement, as it allows for bulk purchasing and precise molar weighing without the need for immediate repurification or inert-atmosphere handling prior to use in sensitive Fischer indole or pyrazole syntheses.
| Evidence Dimension | Storage stability and purity retention |
| Target Compound Data | >97.0% purity maintained over extended storage (HCl salt) |
| Comparator Or Baseline | Rapid oxidation, discoloration, and titer loss (Free base) |
| Quantified Difference | Elimination of pre-use repurification steps and reliable stoichiometry |
| Conditions | Standard laboratory storage and ambient handling |
Procuring the hydrochloride salt eliminates the costly and time-consuming repurification steps required when using the unstable free base, ensuring reproducible reaction stoichiometry.
The 2,4-difluoro substitution is critical for maximizing target affinity in specific pharmaceutical applications. When synthesizing 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, derivatives utilizing the 2,4-difluorophenyl moiety exhibited significantly higher affinity and selectivity for the hCB1 receptor compared to unsubstituted or mono-substituted analogs[1]. The electron-withdrawing nature and specific steric bulk of the 2,4-difluoro pattern are non-negotiable for achieving the desired pharmacological profile, making this specific precursor essential for these drug discovery pathways.
| Evidence Dimension | hCB1 Receptor Affinity and Selectivity |
| Target Compound Data | High affinity and selectivity for hCB1 (2,4-difluoro derivatives) |
| Comparator Or Baseline | Lower affinity and selectivity (unsubstituted or mono-substituted derivatives) |
| Quantified Difference | Critical enhancement in target binding and selectivity ratios (e.g., Ki CB2/CB1 > 140 for related di-substituted analogs) |
| Conditions | In vitro hCB1 and hCB2 receptor binding assays |
Buyers synthesizing targeted CB1 ligands must procure the 2,4-difluoro precursor, as generic substituted phenylhydrazines fail to achieve the required biological activity and selectivity.
In the synthesis of complex fluorinated indoles, the use of 2,4-difluorophenylhydrazine hydrochloride provides dual process benefits. The hydrochloride salt not only stabilizes the precursor but also acts as an in-situ acid source, which facilitates the initial hydrazone formation and subsequent [3,3]-sigmatropic rearrangement [1]. While electron-withdrawing fluorine atoms inherently deactivate the aromatic ring toward electrophilic attack, utilizing the HCl salt in optimized acidic media enables the successful isolation of sterically hindered 2,4-difluoroindoles with viable yields, such as a 53.9% yield in the synthesis of oleanolic acid indole derivatives [1].
| Evidence Dimension | Reaction facilitation and yield in Fischer Indole Synthesis |
| Target Compound Data | 53.9% yield for complex oleanolic acid indole derivatives |
| Comparator Or Baseline | Free base requiring external stoichiometric acid addition and prone to side reactions |
| Quantified Difference | Streamlined reaction protocol with consistent yields despite ring deactivation |
| Conditions | Fischer indole synthesis in acidic media (e.g., petroleum ether/ethyl acetate purification) |
The hydrochloride salt simplifies the reaction protocol and improves batch-to-batch consistency in the synthesis of complex, highly functionalized fluorinated indoles.
Directly following from its superior receptor affinity profile, this compound is the optimal precursor for synthesizing 1-aryl-pyrazole-based CB1 receptor antagonists. The 2,4-difluoro substitution ensures the necessary lipophilicity and steric fit required for high selectivity over CB2 receptors [1].
Utilized in the condensation with benzylidenemalononitriles or dicarbonyls to yield heavily substituted hydrazones and pyrazoles. The 2,4-difluoro pattern provides essential metabolic stability and electronic properties required for efficacy against azole-resistant Candida strains [2].
The stable hydrochloride form makes it the preferred reagent for synthesizing 2,4-difluoroindole cores via the Fischer indole reaction. It is particularly suited for late-stage functionalization of complex scaffolds, such as oleanolic acid derivatives, where precise stoichiometry and mild in-situ acid generation are critical for viable yields[3].
Irritant